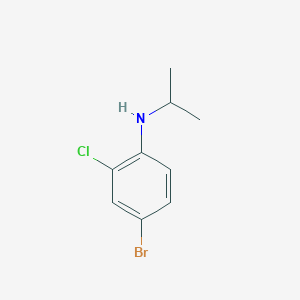

4-bromo-2-chloro-N-(propan-2-yl)aniline

Description

Contextualization within Aromatic Amine Chemistry

Aniline (B41778), the simplest aromatic amine, consists of a phenyl group attached to an amino group. sciencescholar.us This structure is a weak base, as the lone pair of electrons on the nitrogen atom is delocalized into the aromatic pi-system. sciencescholar.us The amino group is a strong activating, ortho-, para-director in electrophilic aromatic substitution reactions. This high reactivity can sometimes be a challenge in selective synthesis.

Halogenated anilines are a subset of this class where one or more hydrogen atoms on the aromatic ring are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). These substitutions have a profound impact on the chemical behavior of the aniline molecule.

Importance of Halogen Substitution Patterns in Chemical Research

The introduction of halogens into organic molecules, a process known as halogenation, is a critical strategy in medicinal chemistry and materials science. Halogen atoms can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net The specific pattern of halogen substitution is crucial, as it can fine-tune the electronic properties and three-dimensional shape of the molecule, thereby altering its biological activity. researchgate.net For instance, the presence of halogens can lead to the formation of halogen bonds, a type of non-covalent interaction that can contribute to the stability of ligand-protein complexes. researchgate.net

Scope and Research Focus on 4-Bromo-2-chloro-N-(propan-2-yl)aniline

This article provides a focused examination of this compound. While extensive research on this specific molecule is not widely published, its structure combines several key features of interest: a di-halogenated aniline core and an N-alkyl substituent. By analyzing its properties and plausible synthetic routes in the context of related compounds, we can highlight its potential as a building block in synthetic chemistry and a subject for future research.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-N-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrClN/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEBZTPZVFYIEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1098353-63-9 | |

| Record name | 4-bromo-2-chloro-N-(propan-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 4 Bromo 2 Chloro N Propan 2 Yl Aniline

Classical Approaches to Haloaniline Synthesis

Traditional methods for synthesizing complex haloanilines like 4-bromo-2-chloro-N-(propan-2-yl)aniline have been well-established in organic chemistry. These approaches typically involve the sequential introduction of functional groups onto an aniline (B41778) backbone through well-understood reaction mechanisms.

Halogenation of Substituted Anilines

The introduction of halogen atoms onto an aniline ring is a classic example of electrophilic aromatic substitution. The amino group (-NH₂) of aniline is a strong activating group, directing incoming electrophiles to the ortho and para positions. To control the regioselectivity and prevent over-halogenation, the reactivity of the amino group is often modulated by converting it into an amide, typically an acetamide. This protecting group is less activating and sterically hinders the ortho positions, favoring para-substitution.

In the context of synthesizing the 4-bromo-2-chloroaniline (B1269894) core, a multi-step halogenation process starting from aniline is commonly employed. This involves the protection of the amine, followed by sequential bromination and chlorination. The order of these halogenation steps is crucial for achieving the desired substitution pattern.

N-Alkylation Techniques for Anilines

N-alkylation of anilines is a fundamental process for introducing alkyl groups onto the nitrogen atom. A common classical method involves the reaction of the aniline with an alkyl halide in the presence of a base. This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the aniline attacks the electrophilic carbon of the alkyl halide. The choice of base is important to neutralize the hydrogen halide formed during the reaction and to deprotonate the aniline, increasing its nucleophilicity. A significant challenge in this method is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts.

For the synthesis of this compound, the N-alkylation step would involve the reaction of 4-bromo-2-chloroaniline with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane.

Multi-Step Synthesis Pathways

The synthesis of this compound is a multi-step process that combines the principles of amine protection, halogenation, and N-alkylation. A representative classical pathway would commence with the protection of aniline as acetanilide (B955). cram.comresearchgate.net This is followed by electrophilic bromination, which primarily yields 4-bromoacetanilide due to the directing effect of the acetamido group. researchgate.net The subsequent chlorination of 4-bromoacetanilide introduces a chlorine atom at the ortho position to the activating acetamido group, resulting in 4-bromo-2-chloroacetanilide. researchgate.net The acetamido group is then hydrolyzed under acidic or basic conditions to yield 4-bromo-2-chloroaniline. researchgate.net The final step is the N-alkylation of 4-bromo-2-chloroaniline with an isopropylating agent to afford the target molecule.

A detailed experimental procedure for the synthesis of the intermediate, 4-bromo-2-chloroaniline, from p-bromoacetanilide has been described. scribd.com This involves the suspension of p-bromoacetanilide in a mixture of concentrated HCl and glacial acetic acid, followed by the addition of sodium chlorate (B79027) to effect chlorination. scribd.com

Modern and Sustainable Synthetic Techniques

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies in organic chemistry. These modern techniques aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Green Chemistry Approaches (e.g., Mechanochemical Synthesis)

Green chemistry principles are increasingly being applied to the synthesis of anilines and their derivatives. sphinxsai.com One notable approach is the use of mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, often through ball milling. nih.gov Mechanochemical methods can lead to higher yields, shorter reaction times, and reduced environmental impact compared to traditional solution-phase synthesis. nih.gov

The N-alkylation of imides, a related class of compounds, has been successfully demonstrated using mechanochemical methods. nih.govbeilstein-journals.org This suggests the potential for developing a solvent-free mechanochemical N-isopropylation of 4-bromo-2-chloroaniline. Such an approach would align with the principles of green chemistry by eliminating the need for volatile organic solvents. Another green approach to aniline synthesis involves the chemoselective reduction of nitroarenes using zinc metal in water, which offers a cost-effective and environmentally benign alternative to traditional reduction methods. rsc.org

Catalytic Synthesis Routes

Modern catalytic methods offer efficient and selective pathways for the N-alkylation of anilines. A prominent sustainable strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.gov This atom-economical process involves the reaction of an amine with an alcohol, where the alcohol is temporarily oxidized to an aldehyde or ketone, which then undergoes reductive amination with the amine. The hydrogen for the reduction is "borrowed" from the alcohol and subsequently returned. This process, often catalyzed by transition metal complexes, produces water as the only byproduct. nih.gov

The selective N-alkylation of various anilines with alcohols has been achieved using catalysts based on earth-abundant metals like manganese. nih.gov For the synthesis of this compound, a catalytic route could involve the reaction of 4-bromo-2-chloroaniline with isopropanol (B130326) in the presence of a suitable catalyst. This would be a highly efficient and environmentally friendly alternative to the classical alkyl halide method. Additionally, iron-catalyzed N-alkylation of anilines has emerged as a promising method, utilizing an environmentally benign iron(II) salt as the catalyst. chemistryviews.org

Regioselective Synthesis and Isomer Control

The synthesis of this compound is a multi-step process where regioselectivity—the control of the position of chemical bond formation—is paramount. The primary challenge lies in the specific placement of the bromine and chlorine atoms at the C4 and C2 positions of the aniline ring, respectively, while also introducing the N-(propan-2-yl) group.

A common and effective strategy involves the synthesis of the key intermediate, 4-bromo-2-chloroaniline, followed by N-alkylation. One well-documented approach begins with aniline. researchgate.net To control the positions of the halogen substituents, the highly activating amino group is first protected, typically by converting it to an acetamido group through reaction with acetic anhydride. researchgate.net This forms acetanilide. The acetamido group is an ortho-, para-director, but its steric bulk favors substitution at the less hindered para-position.

The subsequent step is an electrophilic aromatic substitution, specifically bromination. researchgate.net The acetanilide is reacted with bromine in a suitable solvent, leading to the preferential formation of 4-bromoacetanilide. researchgate.net Following bromination, a second electrophilic aromatic substitution is carried out for chlorination, which introduces a chlorine atom at one of the ortho positions, yielding 4-bromo-2-chloroacetanilide. researchgate.net The final step in forming the intermediate is the removal of the protecting acetamido group by acid-catalyzed hydrolysis, which regenerates the amino group to give 4-bromo-2-chloroaniline. researchgate.net

An alternative, more direct synthesis of the 4-bromo-2-chloroaniline intermediate starts from 2-chloroaniline (B154045). guidechem.com In this method, 2-chloroaniline is directly brominated. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Since one ortho position is already occupied by chlorine, the bromine is directed to the para position, yielding the desired 4-bromo-2-chloroaniline. guidechem.com This method avoids the protection and deprotection steps, potentially offering a more atom-economical route.

Once the 4-bromo-2-chloroaniline intermediate is obtained, the final step is the introduction of the propan-2-yl group onto the nitrogen atom. This is typically achieved through a nucleophilic substitution reaction, where the aniline derivative is reacted with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base.

The control of isomers is a critical aspect of these synthetic strategies. In the multi-step synthesis from aniline, the use of the acetamido protecting group is crucial for achieving the desired 4-bromo substitution pattern and preventing the formation of other isomers. researchgate.net In the direct bromination of 2-chloroaniline, the inherent directing effects of the amino and chloro substituents guide the regioselectivity, though minor isomeric impurities may still form. guidechem.com

Table 1: Example Synthetic Route for 4-bromo-2-chloroaniline Intermediate

| Step | Starting Material | Reagent(s) | Product | Purpose |

|---|---|---|---|---|

| 1 | Aniline | Acetic Anhydride | Acetanilide | Protection of the amino group to control regioselectivity. researchgate.net |

| 2 | Acetanilide | Bromine | 4-bromoacetanilide | Regioselective bromination at the para position. researchgate.net |

| 3 | 4-bromoacetanilide | Chlorine source | 4-bromo-2-chloroacetanilide | Regioselective chlorination at the ortho position. researchgate.net |

Purification and Isolation Methodologies in Complex Reaction Mixtures

The synthesis of this compound inevitably produces a reaction mixture containing the desired product alongside unreacted starting materials, reagents, solvents, and undesired byproducts, such as positional isomers. Therefore, effective purification and isolation methodologies are essential to obtain the compound in high purity.

Commonly employed techniques for the purification of substituted anilines include column chromatography, crystallization, and filtration. researchgate.netguidechem.com The choice of method depends on the physical properties of the target compound and the nature of the impurities.

Column Chromatography: This is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase. For the purification of the intermediate 4-bromo-2-chloroaniline, column chromatography on silica (B1680970) gel is frequently used. guidechem.com A solvent system, or eluent, is chosen to move the components of the mixture down the column at different rates. For instance, a mixture of petroleum ether and ethyl acetate (B1210297) can be used as the eluent, allowing for the separation of the desired product from other components of the reaction mixture. guidechem.com

Crystallization and Recrystallization: Crystallization is a primary method for purifying solid organic compounds. byjus.com The principle relies on the difference in solubility between the desired compound and its impurities in a particular solvent. byjus.com The crude product is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. Recrystallization, which is simply a repeated crystallization process, can be used to further enhance purity. ucc.ie The presence of impurities often results in a lower and broader melting point range for the product; the sharpness and proximity of the melting point to the literature value can serve as an indicator of purity. researchgate.net

Filtration: Filtration, particularly vacuum filtration, is a standard laboratory technique used to separate a solid product from the liquid in which it is suspended. researchgate.net This method is used to collect the crystalline product after crystallization or to separate a precipitated solid from a reaction mixture. researchgate.net Subsequent washing of the collected solid with a cold solvent can help remove residual soluble impurities. ucc.ie

The effectiveness of purification is often assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and melting point determination. researchgate.net These methods help to confirm the structure of the isolated compound and assess its level of purity.

Table 2: Summary of Purification and Isolation Techniques

| Technique | Principle of Separation | Application in Synthesis | Reference |

|---|---|---|---|

| Column Chromatography | Differential adsorption of components onto a stationary phase. | Separation of the target compound from isomers and unreacted reagents. guidechem.com | guidechem.com |

| Crystallization/Recrystallization | Differences in solubility between the product and impurities in a solvent. | Removal of soluble impurities to obtain a high-purity solid product. byjus.com | researchgate.netbyjus.comucc.ie |

| Vacuum Filtration | Mechanical separation of a solid from a liquid using a pressure differential. | Isolation of the crystalline product after crystallization or precipitation. researchgate.net | researchgate.net |

Chemical Reactivity and Mechanistic Studies of 4 Bromo 2 Chloro N Propan 2 Yl Aniline

Electrophilic Aromatic Substitution Reactions of the Haloaniline Core

The aniline (B41778) core of 4-bromo-2-chloro-N-(propan-2-yl)aniline is subject to electrophilic aromatic substitution, with the regioselectivity of these reactions being heavily influenced by the directing effects of the existing substituents. The N-isopropylamino group is a moderately activating, ortho, para-directing group. Conversely, the chloro and bromo substituents are deactivating yet also ortho, para-directing. The positions ortho to the N-isopropylamino group are C2 and C6. The C2 position is already substituted with a chlorine atom. The positions ortho to the chlorine atom are C1 and C3, and the para position is C5. The positions ortho to the bromine atom are C3 and C5, and the para position is C1. This complex substitution pattern suggests that further electrophilic substitution will be challenging and highly dependent on the reaction conditions.

Directed Ortho Metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped by various electrophiles, allowing for highly regioselective functionalization. organic-chemistry.orgharvard.edu

In the case of this compound, the N-isopropylamino group can potentially act as a DMG. The nitrogen atom's lone pair can coordinate with the lithium ion of the organolithium base (e.g., n-butyllithium), directing deprotonation to an adjacent ortho position. wikipedia.org The two ortho positions relative to the N-isopropylamino group are C2 and C6. Since the C2 position is already occupied by a chlorine atom, lithiation would be expected to occur at the C6 position.

The general mechanism for the DoM of this compound can be depicted as follows:

Coordination: The organolithium reagent, such as n-butyllithium, coordinates to the nitrogen atom of the N-isopropylamino group.

Deprotonation: The strong base then abstracts the proton from the sterically accessible and kinetically favored ortho-position, which is the C6 position.

Electrophilic Quench: The resulting aryllithium intermediate can then react with a variety of electrophiles (E+) to introduce a new substituent at the C6 position.

| Electrophile | Reagent Example | Product Functional Group |

| Carbon dioxide | CO₂ | Carboxylic acid |

| Aldehydes/Ketones | (CH₃)₂CO | Tertiary alcohol |

| Alkyl halides | CH₃I | Methyl group |

| Silyl halides | (CH₃)₃SiCl | Trimethylsilyl group |

| Disulfides | (CH₃S)₂ | Methylthio group |

It is important to note that the presence of the bromo and chloro substituents could potentially lead to competing metal-halogen exchange reactions, although lithiation directed by the amino group is generally faster.

Halogen-dance (HD) reactions, also known as base-catalyzed halogen migration, involve the intramolecular migration of a halogen atom on an aromatic ring, typically under the influence of a strong base. clockss.orgbeilstein-archives.org This reaction proceeds through a series of deprotonation and metal-halogen exchange steps, leading to an isomeric distribution of the haloarene. beilstein-archives.org

For this compound, a halogen-dance reaction could potentially be initiated by a strong base like lithium diisopropylamide (LDA). The reaction would likely involve the migration of the bromine atom, as the C-Br bond is weaker and more prone to cleavage than the C-Cl bond.

A plausible mechanism for a halogen-dance reaction on this substrate would involve:

Deprotonation: The strong base abstracts a proton from the aromatic ring, likely from a position adjacent to a halogen, to form an aryl anion.

Halogen Migration: The aryl anion can then undergo a rearrangement where the bromine atom migrates to the anionic carbon, displacing the negative charge to the carbon that originally held the bromine.

Protonation: The newly formed aryl anion is then protonated by the solvent or another proton source to give the isomerized product.

Given the substitution pattern, migration of the bromine from C4 to an adjacent deprotonated position (C3 or C5) could be envisioned, leading to the formation of isomeric bromo-chloro-N-(propan-2-yl)anilines. The final product distribution would be governed by the relative thermodynamic stabilities of the possible anionic intermediates and final products. It has been noted that such reactions can sometimes be driven by the formation of a more thermodynamically stable product.

Nucleophilic Reactions Involving the Amine Moiety

The secondary amine functionality in this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to participate in a variety of reactions where it attacks an electrophilic center.

The nitrogen atom of the N-isopropylamino group can readily react with acylating and sulfonylating agents to form the corresponding amides and sulfonamides.

Acylation is typically achieved by treating the aniline with an acyl chloride or an acid anhydride, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrogen halide byproduct. derpharmachemica.comresearchgate.net

Reaction with Acyl Chlorides:

this compound + R-COCl → 4-bromo-2-chloro-N-acyl-N-(propan-2-yl)aniline + HCl

Sulfonylation involves the reaction of the aniline with a sulfonyl chloride, usually in the presence of a base, to yield a sulfonamide. sapub.org This reaction is a common method for the protection of amino groups and for the synthesis of biologically active compounds.

Reaction with Sulfonyl Chlorides:

this compound + R-SO₂Cl → 4-bromo-2-chloro-N-(propan-2-yl)-N-sulfonyl-aniline + HCl

| Reaction Type | Reagent | Product Type |

| Acetylation | Acetyl chloride | Acetamide |

| Benzoylation | Benzoyl chloride | Benzamide |

| Tosylation | p-Toluenesulfonyl chloride | Tosylamide |

| Mesylation | Methanesulfonyl chloride | Mesylamide |

These reactions are generally efficient and proceed under mild conditions. researchgate.net

As a secondary amine, this compound can undergo further substitution at the nitrogen atom through alkylation and arylation reactions.

N-Alkylation can be achieved by reacting the aniline with an alkyl halide. wikipedia.org This reaction is a nucleophilic substitution where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. A common challenge in this reaction is overalkylation, which can lead to the formation of a quaternary ammonium (B1175870) salt. nih.gov However, careful control of reaction conditions can favor the formation of the tertiary amine. researchgate.net

Reaction with Alkyl Halides:

this compound + R-X → [4-bromo-2-chloro-N-alkyl-N-(propan-2-yl)anilium]X⁻

N-Arylation involves the formation of a new bond between the nitrogen atom and an aryl group. Classic methods like the Ullmann condensation, which typically involves reacting the amine with an aryl halide in the presence of a copper catalyst at high temperatures, can be employed. lookchem.com More modern palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) provide milder and more efficient routes to N-arylated products. nih.gov

Ullmann-type Reaction:

this compound + Ar-X --(Cu catalyst, Base)--> 4-bromo-2-chloro-N-aryl-N-(propan-2-yl)aniline

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. chemprob.orgnih.gov This reaction is generally reversible and often catalyzed by an acid or a base. chemprob.org

Crucially, This compound is a secondary amine , as the nitrogen atom is bonded to two carbon atoms (one on the aromatic ring and one on the isopropyl group). Therefore, it lacks the necessary N-H bonds to undergo a condensation reaction with an aldehyde or ketone to form a stable, neutral Schiff base. The reaction mechanism requires the elimination of a water molecule, which necessitates the presence of two protons on the nitrogen atom of a primary amine. While an initial addition of the secondary amine to the carbonyl group can occur to form a carbinolamine, the subsequent dehydration step to form a C=N double bond is not possible. Instead, an enamine might be formed if the aldehyde or ketone possesses an alpha-hydrogen.

Transformations of the Halogen Substituents

The presence of two different halogen atoms on the aromatic ring of this compound provides a versatile platform for selective chemical transformations. The bromine and chlorine substituents exhibit distinct reactivity profiles, largely dictated by the difference in their carbon-halogen bond strengths and their susceptibility to various catalytic systems. This differential reactivity allows for regioselective functionalization, making the compound a valuable intermediate in organic synthesis.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.govresearchgate.netnih.gov In the case of di-halogenated substrates like this compound, the reaction typically proceeds with high selectivity at the more reactive carbon-bromine bond. The general mechanism for these reactions involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with a nucleophilic partner, and reductive elimination to yield the product and regenerate the catalyst. nih.govnih.govmit.edu

The reactivity of aryl halides in these catalytic cycles generally follows the order: Ar-I > Ar-Br >> Ar-Cl. wikipedia.org This hierarchy is fundamental to achieving selective functionalization of the C4 position (bromine) while leaving the C2 position (chlorine) intact for potential subsequent transformations.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org For this compound, the Suzuki-Miyaura reaction can be selectively performed at the C-Br bond to introduce a variety of aryl, heteroaryl, or alkyl groups. nih.govnih.gov

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. mdpi.comresearchgate.netresearchgate.net The reaction with this compound would selectively occur at the C4 position, allowing for the introduction of a vinyl group.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, utilizing a dual catalyst system of palladium and copper(I). wikipedia.orgorganic-chemistry.orglibretexts.org This method is highly effective for forming C(sp²)-C(sp) bonds. When applied to this compound, the Sonogashira coupling would selectively introduce an alkynyl substituent at the C4 position. wikipedia.orgorganic-chemistry.orgnih.gov

| Reaction Type | Coupling Partner | Typical Catalyst | Typical Base | Expected Product (at C4) |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃, K₃PO₄ | 4-Aryl-2-chloro-N-(propan-2-yl)aniline |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | 4-Vinyl-2-chloro-N-(propan-2-yl)aniline derivative |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ / CuI | Et₃N, Piperidine | 4-Alkynyl-2-chloro-N-(propan-2-yl)aniline |

The selective or complete removal of halogen substituents can be achieved through reduction, most commonly via catalytic hydrogenation. This process is a valuable synthetic tool for accessing aniline derivatives with different substitution patterns. Similar to cross-coupling reactions, the rate of reductive dehalogenation is dependent on the identity of the halogen.

Bromo substituents are generally more susceptible to catalytic hydrogenation than chloro substituents. organic-chemistry.org This difference allows for the selective removal of the bromine atom at the C4 position using controlled reaction conditions, such as using palladium on carbon (Pd/C) as a catalyst under neutral conditions. organic-chemistry.org This selective debromination yields 2-chloro-N-(propan-2-yl)aniline.

To achieve complete dehalogenation and produce N-(propan-2-yl)aniline, more forcing conditions are typically required. This may involve higher hydrogen pressure, increased catalyst loading, or the use of stronger reducing agents. organic-chemistry.org

| Condition | Typical Reagents | Primary Product | Notes |

|---|---|---|---|

| Selective Debromination | H₂, Pd/C (low loading), Neutral conditions | 2-chloro-N-(propan-2-yl)aniline | The C-Br bond is preferentially cleaved over the C-Cl bond. organic-chemistry.org |

| Complete Dehalogenation | H₂, Pd/C (higher loading), Acidic or Basic conditions | N-(propan-2-yl)aniline | More vigorous conditions are needed to cleave the stronger C-Cl bond. organic-chemistry.org |

Reactivity of the Isopropyl Group under Various Conditions

The N-isopropyl group, while generally stable, can participate in specific reactions under certain conditions, primarily involving oxidation or reactions under strongly acidic environments.

Under Oxidative Conditions: The isopropyl group possesses a benzylic hydrogen atom (the C-H bond on the carbon attached to the nitrogen). This position is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate, can potentially lead to the cleavage of the isopropyl group. openstax.org Milder oxidation might target the benzylic C-H bond, potentially leading to hydroxylation or the formation of an imine if the N-H bond is also involved. Studies on the oxidation of similar structures, like isopropylbenzene, show that the benzylic position is the primary site of attack, often forming hydroperoxides or alcohols as intermediates. google.comresearchgate.net

Under Acidic Conditions: The aniline nitrogen is basic and will be readily protonated by acids to form an anilinium salt. chemistrysteps.comscienceinfo.com This protonation deactivates the aromatic ring toward electrophilic substitution by converting the -NHR group into a deactivating -NH₂R⁺ group. The isopropyl group itself is generally unreactive under these conditions. However, under very harsh acidic conditions and high temperatures, N-dealkylation could potentially occur, though this is not a typical reaction pathway.

| Condition | Potential Outcome | Mechanistic Consideration |

|---|---|---|

| Strong Oxidation (e.g., KMnO₄) | Cleavage of the N-C bond or oxidation of the aromatic ring. | Oxidative attack at the benzylic C-H and N-H bonds. openstax.org |

| Mild Oxidation (e.g., with molecular oxygen) | Formation of a hydroperoxide or alcohol at the benzylic carbon. | Radical abstraction of the benzylic hydrogen is a likely initial step. psu.edu |

| Acidic (e.g., HCl, H₂SO₄) | Protonation of the amine to form an anilinium salt. | The lone pair on the nitrogen atom acts as a base. scienceinfo.com The isopropyl group remains intact. |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Chloro N Propan 2 Yl Aniline

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Conformational Analysis via Vibrational Spectroscopy

relies on the availability of detailed experimental data that is not present in the current body of scientific literature accessible through public search. The creation of scientifically valid data tables and a thorough discussion of research findings is therefore not possible.

Future research and publication on the synthesis and characterization of 4-bromo-2-chloro-N-(propan-2-yl)aniline would be necessary to provide the foundational data required to construct the requested scientific article.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Specific experimental data from high-resolution or tandem mass spectrometry studies on this compound are not available in the reviewed literature. Theoretical mass data can be calculated, but experimental fragmentation analysis is required for a complete characterization.

High-Resolution Mass Spectrometry (HRMS)

No experimental HRMS data for this compound was found. This technique would be crucial for confirming the elemental composition by providing a highly accurate mass-to-charge ratio measurement, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Detailed fragmentation pathways from MS/MS analysis of this compound are not documented. Such an analysis would involve isolating the molecular ion and inducing fragmentation to identify characteristic daughter ions, providing definitive structural information.

X-ray Crystallography and Solid-State Structural Analysis

A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a crystal structure for this compound. Consequently, experimentally determined data on its crystal system, molecular conformation, and intermolecular interactions are unavailable.

Determination of Crystal System and Space Group

Without a solved crystal structure, the crystal system (e.g., monoclinic, orthorhombic) and space group of this compound remain undetermined.

Molecular Conformation and Bond Parameters in the Crystalline State

Precise, experimentally determined bond lengths, bond angles, and dihedral angles for this compound in the solid state are not available due to the absence of X-ray crystallographic data.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, Halogen Bonding)

A definitive analysis of the supramolecular architecture, including potential hydrogen bonds involving the secondary amine or halogen bonding involving the bromine and chlorine atoms, cannot be conducted without crystallographic information.

Electronic and Photoelectron Spectroscopy (e.g., UV-Vis, EPR)

A thorough review of scientific literature and spectral databases reveals a significant gap in the documented electronic and photoelectron spectroscopic data for the specific compound, this compound. While extensive research exists for related aniline (B41778) derivatives and the parent compound, 4-bromo-2-chloroaniline (B1269894), specific experimental data for the N-isopropyl substituted molecule is not publicly available.

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a fundamental technique used to study the electronic transitions within a molecule. For aromatic compounds like substituted anilines, UV-Vis spectra typically exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions of the benzene (B151609) ring and the non-bonding electrons of the nitrogen atom. The position (λmax) and intensity (molar absorptivity, ε) of these bands are highly sensitive to the nature and position of substituents on the aromatic ring and the nitrogen atom. Halogen atoms and alkyl groups influence the electronic properties of the aniline system through inductive and hyperconjugative effects, leading to shifts in the absorption maxima. However, without experimental data, a detailed analysis of these effects for this compound cannot be provided.

Similarly, Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons. For a molecule like this compound, EPR studies would typically be conducted on its radical cation or anion, generated through chemical or electrochemical oxidation or reduction. The resulting EPR spectrum would provide insights into the distribution of the unpaired electron spin density across the molecule, revealing information about the electronic structure and the influence of the bromo, chloro, and N-isopropyl substituents. No such studies for this specific compound have been reported in the available literature.

Photoelectron Spectroscopy (PES) provides direct information about the energies of molecular orbitals. By irradiating a molecule with high-energy photons and measuring the kinetic energy of the ejected electrons, one can determine the ionization potentials corresponding to the removal of electrons from different orbitals. For substituted anilines, PES can elucidate how substituents affect the energies of the π-orbitals of the benzene ring and the nitrogen lone pair orbital. While general studies on the photoelectron spectra of substituted anilines exist, specific data for this compound is absent.

Due to the lack of available experimental data, the following data tables, which would typically present the findings from these spectroscopic techniques, remain unpopulated.

UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

EPR Spectroscopic Data for the Radical Species of this compound

| Radical Species | g-value | Hyperfine Coupling Constants (Gauss) | Solvent/Matrix | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Further experimental research is required to characterize the electronic and photoelectron properties of this compound and populate these data tables with accurate findings. Such studies would be valuable for a comprehensive understanding of the structure-property relationships in this class of halogenated N-alkylanilines.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular structure, properties, and reactivity with high accuracy. These methods solve the Schrödinger equation, or approximations of it, for a given molecule.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. scispace.com A key application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. nih.gov This process provides precise predictions of bond lengths, bond angles, and dihedral angles.

For halogenated anilines, calculations are typically performed using hybrid functionals like B3LYP combined with basis sets such as 6-311G(d,p) or cc-pVQZ. nih.govnih.gov These calculations reveal how the substituents (bromo, chloro, and N-isopropyl groups) influence the geometry of the aniline ring. For the closely related molecule 4-bromo-2-chloroaniline, DFT calculations have been used to determine its optimized structure, showing the molecule to be nearly planar. researchgate.netresearchgate.net Similar calculations for this compound would predict the precise spatial arrangement of the isopropyl group relative to the aromatic ring and how its presence might induce minor distortions in the ring's planarity.

Table 1: Representative Optimized Geometrical Parameters for a Halogenated Aniline (4-bromo-2-chloroaniline) using DFT (Note: This data is for an analogous compound to illustrate the output of DFT calculations.)

| Parameter | Bond Length (Å) / Angle (°) |

| C-Cl | 1.74 |

| C-Br | 1.91 |

| C-N | 1.40 |

| C-C (aromatic) | 1.39 - 1.41 |

| C-N-H | 112.0 |

| C-C-Cl | 120.5 |

| C-C-Br | 119.8 |

Data is illustrative and based on typical values from DFT studies on similar halogenated aromatic compounds.

Theoretical calculations are invaluable for interpreting experimental spectra. DFT can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. These calculated frequencies, when scaled appropriately, often show excellent agreement with experimental data, aiding in the assignment of specific vibrational modes to observed spectral peaks. For instance, calculations can distinguish the characteristic stretching frequencies of N-H, C-H, C-Br, and C-Cl bonds.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated. These predictions are highly sensitive to the electronic environment of each nucleus. Theoretical NMR data helps in the complete assignment of complex experimental spectra, especially for molecules with many similar protons or carbons. While experimental ¹H NMR data for 4-bromo-2-chloroaniline has been reported, theoretical calculations would provide a deeper understanding of how the electronic effects of the halogen and amine substituents lead to the observed chemical shifts. rsc.org

DFT calculations provide access to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's chemical reactivity. thaiscience.info From these energies, several global reactivity descriptors can be derived. nih.gov

HOMO-LUMO Energy Gap (ΔE): A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -E_LUMO).

Chemical Hardness (η): Measures resistance to change in electron distribution (η = (I - A) / 2). Harder molecules have larger energy gaps.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ).

These indices help predict how this compound would behave in chemical reactions, for example, by indicating its propensity to act as an electron donor or acceptor. acs.org

Table 2: Representative Calculated Reactivity Indices for a Substituted Aniline (Note: This data is illustrative, based on DFT studies of analogous aniline derivatives.)

| Parameter | Value (eV) |

| E_HOMO | -5.98 |

| E_LUMO | -1.38 |

| Energy Gap (ΔE) | 4.60 |

| Ionization Potential (I) | 5.98 |

| Electron Affinity (A) | 1.38 |

| Chemical Hardness (η) | 2.30 |

| Electronegativity (χ) | 3.68 |

| Electrophilicity Index (ω) | 2.95 |

Values are representative for a substituted aniline like p-aminoaniline and serve to illustrate the application of the method. thaiscience.info

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum chemical calculations are excellent for single, gas-phase molecules at 0 K, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their conformational changes and interactions with solvent molecules. uq.edu.au

Analysis of Molecular Orbitals and Charge Distribution

The distribution of electrons within a molecule is key to its properties and reactivity. The frontier molecular orbitals, HOMO and LUMO, are particularly important. The HOMO represents the region from which an electron is most likely to be donated in a reaction (nucleophilic site), while the LUMO is the region most likely to accept an electron (electrophilic site). researchgate.net Visualizing the spatial distribution of these orbitals can predict the regioselectivity of reactions.

Another useful tool is the Molecular Electrostatic Potential (MEP) map. The MEP surface is colored according to the electrostatic potential, indicating regions of negative potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and susceptible to nucleophilic attack. For a halogenated aniline, MEP maps typically show negative potential around the electronegative halogen atoms and the nitrogen lone pair, and positive potential around the amine and aromatic hydrogen atoms. thaiscience.info

Theoretical Studies of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

In the solid state, the properties of a compound are governed by how its molecules pack together, which is dictated by intermolecular interactions. Hirshfeld surface analysis is a powerful method for visualizing and quantifying these interactions in a crystal lattice. nih.gov

The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify specific intermolecular contacts. Red spots on the d_norm map indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum. nih.gov

Energy framework calculations build upon this by computing the interaction energies (electrostatic, dispersion, etc.) between molecules in the crystal, providing a quantitative understanding of the forces that stabilize the crystal structure.

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Substituted Aniline Derivative (Note: This data is for an analogous compound to illustrate the output of the analysis.)

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| O···H / H···O | 39.0 |

| H···H | 21.3 |

| C···N / N···C | 5.8 |

| C···H / H···C | 5.4 |

| S···H / H···S | 5.9 |

Data derived from a study on 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline to illustrate the methodology. nih.gov

Computational Predictions of Reaction Mechanisms and Transition States

As of the latest available research, specific computational studies detailing the reaction mechanisms and transition states for this compound are not present in the public scientific literature. While computational chemistry is a powerful tool for elucidating reaction pathways, predicting transition state geometries, and calculating activation energies, such detailed theoretical investigations appear not to have been conducted or published for this particular compound.

General principles of computational chemistry, often employing Density Functional Theory (DFT) or other high-level ab initio methods, would be applicable to study its reactivity. For instance, theoretical investigations could model electrophilic aromatic substitution reactions, nucleophilic substitution at the amine group, or oxidation-reduction processes. Such studies would typically involve:

Geometry Optimization: Calculating the lowest energy conformations of reactants, products, intermediates, and transition states.

Frequency Calculations: To confirm that optimized structures correspond to energy minima (reactants, products, intermediates) or first-order saddle points (transition states) on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a calculated transition state connects the correct reactants and products.

Calculation of Activation Energies and Reaction Enthalpies: To predict the feasibility and kinetics of a proposed reaction mechanism.

However, without specific published research on this compound, any discussion of its reaction mechanisms from a computational standpoint would be purely speculative and fall outside the scope of reporting established scientific findings.

Further research in this area would be necessary to provide concrete data and detailed insights into the computational predictions of reaction mechanisms and transition states for this compound.

Conclusion

4-bromo-2-chloro-N-(propan-2-yl)aniline serves as a compelling example of a halogenated aniline (B41778) derivative with potential for further scientific exploration. While detailed research on this specific compound is currently limited, an analysis of its structure, properties, and plausible synthesis provides a framework for understanding its significance. Its role as a chemical intermediate and its potential for applications in medicinal chemistry underscore the importance of continued research into the synthesis and characterization of novel halogenated organic compounds. The principles of aromatic amine chemistry and the strategic use of halogen substitution are central to unlocking the potential of molecules like this compound.

Derivatization and Analog Development Based on 4 Bromo 2 Chloro N Propan 2 Yl Aniline

Synthesis of Functionalized Derivatives for Diverse Applications

The presence of two distinct halogen atoms on the aniline (B41778) ring of 4-bromo-2-chloro-N-(propan-2-yl)aniline allows for selective functionalization, primarily through transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds is a key factor in designing synthetic strategies. Generally, the carbon-bromine bond is more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond, enabling site-selective modifications.

One of the most powerful and widely used methods for derivatization is the Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction facilitates the formation of a new carbon-carbon bond between the haloaniline and a variety of organoboron compounds. It is anticipated that the bromine at the 4-position would be preferentially coupled, leaving the chlorine at the 2-position intact for subsequent transformations. This selective reactivity has been demonstrated in related systems, such as the Suzuki coupling of 4-bromo-N-((4-bromothiophene-2-yl)methylene)aniline with various arylboronic acids. mdpi.com

Table 1: Potential Suzuki-Miyaura Cross-Coupling Reactions of this compound

| Boronic Acid/Ester Partner | Potential Product |

|---|---|

| Phenylboronic acid | 2-chloro-4-phenyl-N-(propan-2-yl)aniline |

| 4-Methylphenylboronic acid | 2-chloro-4-(p-tolyl)-N-(propan-2-yl)aniline |

| 3-Pyridinylboronic acid | 4-(pyridin-3-yl)-2-chloro-N-(propan-2-yl)aniline |

This table represents hypothetical products based on known Suzuki-Miyaura cross-coupling reactions on similar substrates.

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, represent another avenue for derivatization. nih.gov While this would typically involve the reaction of an aryl halide with an amine, the existing N-(propan-2-yl)aniline could potentially undergo further N-arylation, or the halogen atoms on the ring could be substituted by other amino groups.

Exploration of Structure-Reactivity Relationships in Novel Analogs

The reactivity of this compound and its analogs is governed by a combination of electronic and steric effects imparted by the substituents on the aromatic ring. unilag.edu.ngresearchgate.net The bromine and chlorine atoms are both electron-withdrawing through the inductive effect, which deactivates the aromatic ring towards electrophilic substitution. Conversely, the nitrogen atom of the N-(propan-2-yl)amino group is a powerful electron-donating group through resonance, which activates the ring, particularly at the ortho and para positions relative to the amino group. However, in this specific molecule, these positions are already substituted.

The N-(propan-2-yl) group and the ortho-chloro substituent introduce significant steric hindrance around the amino group. rsc.org This steric crowding can influence the rate and feasibility of reactions involving the nitrogen atom. For instance, in nucleophilic aromatic substitution reactions where the aniline acts as the nucleophile, bulky ortho substituents are known to reduce reactivity. unilag.edu.ng This steric effect can also influence the conformational preferences of the molecule, which may have implications for its interaction with biological targets.

Studies on substituted N-benzylanilines have shown that both steric and electronic effects of aromatic substituents dictate the metabolic pathways, such as the formation of amides. nih.gov Similarly, for analogs of this compound, the nature and position of further substituents would be expected to significantly impact their chemical reactivity and metabolic stability.

Design and Synthesis of Scaffolds Incorporating the Haloaniline Moiety

In medicinal chemistry, a molecular scaffold is a core structure upon which various functional groups can be appended to create a library of compounds for biological screening. scilit.comrsc.org The this compound moiety is an attractive starting point for scaffold design due to its potential for three-dimensional diversification. The rigid, substituted phenyl ring provides a well-defined platform for the spatial orientation of appended functional groups.

The sequential and site-selective functionalization of the two halogen atoms allows for the construction of complex, non-planar molecules. For example, a Suzuki coupling at the 4-position followed by a Sonogashira coupling at the 2-position could introduce two different substituents with distinct vectors. This approach moves away from flat, two-dimensional molecules towards more three-dimensional structures, which is often associated with improved biological activity and selectivity. bldpharm.com The inherent three-dimensionality of spirocyclic scaffolds, for instance, has been shown to improve potency and pharmacokinetic properties in drug candidates. bldpharm.com

The development of novel dihydropyrimidinone-based heterocycle scaffolds has also gained prominence in medicinal chemistry due to their broad pharmacological activities. researchgate.net The haloaniline moiety could potentially be incorporated into such heterocyclic systems to generate novel scaffolds.

Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality is a critical aspect of modern drug discovery, as enantiomers of a chiral drug can have different pharmacological and toxicological profiles. nih.gov While this compound itself is achiral, it can be used as a precursor for the synthesis of chiral derivatives. There are several established strategies for the asymmetric synthesis of chiral amines that could be adapted for this purpose. nih.govsigmaaldrich.com

One approach is the kinetic resolution of a racemic mixture of a chiral derivative. For example, if a chiral side chain were introduced, chiral phosphoric acid catalysis could be employed for the asymmetric amination of the aniline, leading to the separation of enantiomers. rsc.org Another powerful method is the transition metal-catalyzed asymmetric hydrogenation of a prochiral precursor, such as an imine or enamine, derived from the parent aniline. acs.org

Furthermore, recent advances have demonstrated the conversion of anilines to highly functionalized chiral α-branched benzylic amines through a process involving oxidative dearomatization, chiral sulfur ylide-mediated asymmetric aziridination, and subsequent rearrangement. nih.gov Such innovative methods could potentially be applied to derivatives of this compound to generate novel chiral structures. An enantiospecific coupling between alkylboronic esters and lithiated aryl hydrazines also presents a transition-metal-free route to chiral anilines. acs.org

Comparison with Related Halogenated Anilines and Isomers

The physicochemical properties and reactivity of this compound are influenced by the specific substitution pattern of the halogen atoms on the aniline ring. A comparison with its isomers, such as 2-bromo-4-chloroaniline, highlights the importance of substituent placement.

Table 2: Comparison of Physicochemical Properties of Bromo-Chloro-Aniline Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 4-Bromo-2-chloroaniline (B1269894) | 38762-41-3 | C₆H₅BrClN | 206.47 |

| 2-Bromo-4-chloroaniline | 873-38-1 | C₆H₅BrClN | 206.47 |

| 2-Bromo-3-chloroaniline | 16534-19-9 | C₆H₅BrClN | 206.47 |

Data sourced from PubChem and the NIST WebBook. nih.govnih.govnist.govchemeo.com

Studies on the retention of substituted aniline positional isomers on chiral stationary phases have shown that 2-substituted isomers often exhibit significantly different behavior due to steric hindrance. mdpi.comnih.gov This suggests that the chromatographic properties, and by extension, the interactions with other molecules, of this compound would differ from its isomers where the chlorine is not in the ortho position. The crystal structure of 4-bromo-2-chloroaniline reveals an almost planar molecule with intermolecular N-H···N and weak N-H···Br hydrogen bonds. researchgate.net The introduction of the N-isopropyl group would alter the packing in the solid state and the intermolecular interactions.

Advanced Applications of 4 Bromo 2 Chloro N Propan 2 Yl Aniline in Organic Synthesis and Materials Science

Utility as a Versatile Synthetic Building Block

The unique substitution pattern of 4-bromo-2-chloro-N-(propan-2-yl)aniline makes it a promising starting material for the synthesis of a variety of organic molecules. Its utility stems from the differential reactivity of its functional groups, which can be selectively targeted to build molecular complexity.

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in many pharmaceuticals, agrochemicals, and functional materials. The aniline (B41778) moiety of this compound is a key feature that can be exploited for the construction of such cyclic systems. For instance, the secondary amine can undergo intramolecular cyclization reactions with suitable functional groups introduced elsewhere on the molecule or participate in intermolecular condensation reactions.

One potential application is in the synthesis of substituted quinolines or quinolones. By analogy to known aniline chemistry, the nitrogen atom could be acylated, followed by an intramolecular cyclization reaction. The bromine and chlorine substituents on the aromatic ring would be carried through the synthesis, providing handles for further chemical modification of the resulting heterocyclic core.

| Potential Heterocyclic Core | Synthetic Strategy (Hypothetical) | Key Reaction Type |

| Substituted Indoles | Fischer indole (B1671886) synthesis with a suitable ketone or aldehyde. | Condensation and rearrangement |

| Substituted Quinolines | Skraup synthesis or related quinoline (B57606) syntheses. | Cyclization |

| Benzimidazoles | Phillips condensation with carboxylic acids or their derivatives. | Condensation |

Intermediate in the Synthesis of Fine Chemicals

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, fragrances, and electronics. The structure of this compound makes it an interesting intermediate for the synthesis of such high-value products.

The halogen atoms on the aromatic ring can be selectively replaced or used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. For example, the bromine atom is typically more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Buchwald-Hartwig reactions. This differential reactivity allows for a stepwise and controlled elaboration of the molecule. The N-isopropyl group can influence the solubility and electronic properties of the final product.

Role in the Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules often requires starting materials with multiple functional groups that can be manipulated in a controlled manner. This compound fits this description, offering several avenues for the construction of intricate molecular frameworks.

Construction of Polyfunctional Compounds

A polyfunctional compound is an organic compound that contains two or more functional groups. The presence of an amino group and two different halogen atoms on the aromatic ring of this compound already qualifies it as a polyfunctional compound. This inherent functionality can be leveraged to build even more complex molecules with a variety of chemical properties.

For example, the amino group can be acylated, sulfonated, or used to form Schiff bases. The halogen atoms can be replaced by other functional groups through nucleophilic aromatic substitution or metal-catalyzed reactions. This allows for the introduction of hydroxyl, cyano, or other groups, leading to a wide array of polyfunctional derivatives.

| Reaction Type | Functional Group Targeted | Potential New Functionality |

| Acylation | Amino group | Amide |

| Suzuki Coupling | Bromo or Chloro group | Aryl or Alkyl group |

| Buchwald-Hartwig Amination | Bromo or Chloro group | Substituted Amino group |

| Nucleophilic Aromatic Substitution | Chloro group (if activated) | Hydroxyl, Alkoxy, or Cyano group |

Strategies for Convergent and Divergent Synthesis

In a convergent synthesis , different parts of a complex molecule are synthesized separately and then joined together in the final steps. In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. The reactivity of this compound makes it a suitable candidate for both strategies.

In a convergent approach, the molecule could serve as a central scaffold to which other pre-synthesized fragments are attached via its various reactive sites. For a divergent synthesis, the common core of this compound could be subjected to a variety of reactions at its different functional groups, leading to a diverse set of products. The selective manipulation of the bromo and chloro substituents would be particularly valuable in such strategies.

Exploration in Advanced Materials Science Research

While no specific research has been published on the use of this compound in materials science, its structural features suggest potential avenues for exploration. Halogenated aromatic compounds are known to be precursors for various functional materials.

The presence of bromine and chlorine atoms could make this compound a candidate for the synthesis of flame-retardant materials. Furthermore, the aniline moiety is a common component in conducting polymers. Polymerization of derivatives of this compound could potentially lead to new polymeric materials with interesting electronic or optical properties. The N-isopropyl group could enhance the solubility and processability of such polymers.

Additionally, the molecule's structure could be incorporated into the design of new organic light-emitting diode (OLED) materials or as a component in the synthesis of novel liquid crystals, although significant research would be required to validate these potential applications.

Potential in Organic Electronics and Optoelectronic Materials

Research into similar halogenated anilines has shown that they can be precursors to larger, more complex molecules with desirable electronic and photophysical properties. The strategic placement of bromo and chloro substituents on the aromatic ring can influence intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for the alignment of molecules in a crystalline lattice to achieve a non-centrosymmetric structure, a prerequisite for second-order NLO activity. Further functionalization of the amine group could also be explored to fine-tune the electronic properties and enhance the NLO response.

Applications in Polymer Chemistry

In the realm of polymer chemistry, this compound serves as a valuable monomer or a precursor to monomers for the synthesis of specialty polymers. The presence of reactive sites—the bromine atom, the chlorine atom, and the secondary amine—allows for its incorporation into polymer chains through various polymerization techniques. For instance, the bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds and build up conjugated polymer backbones. Such polymers are of great interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The chlorine atom offers another handle for chemical modification, potentially allowing for different reactivity and the introduction of other functional groups. The N-(propan-2-yl)aniline moiety can influence the solubility and processing characteristics of the resulting polymers, which are crucial factors for device fabrication. Furthermore, the inherent properties of the halogen atoms can impart flame-retardant characteristics to the polymers, a desirable feature in many material applications.

| Potential Polymerization Reaction | Reactive Site | Resulting Polymer Type | Potential Application |

| Suzuki Coupling | Bromine | Conjugated Polymers | OLEDs, OPVs, OFETs |

| Heck Coupling | Bromine | Poly(arylene vinylene)s | Organic Electronics |

| Buchwald-Hartwig Amination | Bromine/Chlorine | Polyanilines | Conductive Polymers |

Development of Research Probes in Chemical Biology

The unique electronic and structural features of this compound also make it an interesting candidate for the development of research probes in chemical biology. These probes are instrumental in elucidating complex biological processes at the molecular level.

Investigation of Molecular Interactions with Biological Systems

As a research tool, this compound can be used to study non-covalent interactions within biological systems. The halogen atoms can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base, which is increasingly recognized for its importance in molecular recognition and protein-ligand binding. By incorporating this compound into larger molecules, researchers can probe the role of halogen bonds in the binding affinity and selectivity of a ligand for its biological target. The lipophilic nature of the molecule also allows it to partition into cellular membranes, making it a potential tool for studying membrane protein interactions, without necessarily exerting a direct biological effect.

Studies on Enzyme Mechanisms and Cellular Processes

In the study of enzyme mechanisms, this compound can serve as a scaffold for the design of chemical tools. For example, it can be modified to include a photoreactive group, creating a photoaffinity label. Upon photoactivation, this label can covalently bind to an enzyme's active site, allowing for the identification of binding partners and the mapping of binding pockets. Furthermore, by attaching fluorescent tags, this aniline derivative can be transformed into a fluorescent probe to visualize cellular processes and the localization of specific biomolecules through fluorescence microscopy. These applications as a chemical tool are distinct from any direct therapeutic efficacy, focusing instead on its utility in fundamental biological research.

Environmental Fate and Degradation Pathways of 4 Bromo 2 Chloro N Propan 2 Yl Aniline

Photodegradation Mechanisms and Kinetics

The photodegradation of halogenated anilines in the environment is a significant abiotic degradation process. The presence of bromine and chlorine atoms on the aniline (B41778) ring, as well as the N-isopropyl group, influences the photochemical reactivity of 4-bromo-2-chloro-N-(propan-2-yl)aniline.

Direct photolysis involves the absorption of solar radiation by the molecule, leading to its excitation and subsequent chemical transformation. For halogenated aromatic compounds, a primary pathway for direct photolysis is reductive dehalogenation. In the case of this compound, the carbon-bromine bond is generally more susceptible to photolytic cleavage than the carbon-chlorine bond due to its lower bond dissociation energy.

The proposed direct photolysis pathway would likely involve the cleavage of the C-Br bond, leading to the formation of a 2-chloro-N-(propan-2-yl)phenyl radical. This radical can then abstract a hydrogen atom from the surrounding medium (e.g., water or organic matter) to form 2-chloro-N-(propan-2-yl)aniline. Subsequent, slower photolytic cleavage of the C-Cl bond could also occur.

Studies on other brominated aromatic compounds have shown that debromination is a primary photodegradation pathway. For instance, the photodegradation of hexabromobenzene (B166198) on soil surfaces proceeds via reductive debromination.

Photosensitized degradation involves the transfer of energy from a photo-excited sensitizer (B1316253) molecule (e.g., humic substances, algae) to the target compound. This process can generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are highly reactive and can degrade a wide range of organic pollutants.

The degradation of this compound in natural waters could be accelerated by the presence of natural photosensitizers. The N-isopropyl group and the aniline ring are susceptible to attack by hydroxyl radicals, which can lead to hydroxylation of the aromatic ring and degradation of the alkyl side chain. Studies on the photodegradation of aniline in the presence of algae have demonstrated the significant role of ROS in the degradation process.

| Parameter | Description | Anticipated Trend for this compound |

| Primary Photolysis Pathway | The initial and most rapid photolytic reaction. | Reductive debromination at the C4-position. |

| Key Intermediates | Transient species formed during photodegradation. | 2-chloro-N-(propan-2-yl)aniline, hydroxylated derivatives. |

| Role of Photosensitizers | Impact of natural substances like humic acids and algae. | Acceleration of degradation through the generation of reactive oxygen species (ROS). |

Biotransformation and Biodegradation Studies

The biodegradation of halogenated anilines is primarily a microbially-mediated process. The structure of this compound, with its halogen substituents and N-alkyl group, will influence its susceptibility to microbial attack.

Microbial degradation of chloroanilines has been studied more extensively than that of brominated anilines. Bacteria capable of utilizing chloroanilines as a sole carbon and nitrogen source have been isolated. The degradation often proceeds through a modified ortho

Advanced Analytical Methodologies for Identifying Degradation Products

While specific degradation products of this compound have not been identified due to a lack of degradation studies, the analytical methodologies for such investigations are well-established for related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile organic compounds, making it suitable for the analysis of halogenated anilines and their potential degradation products. The methodology typically involves the separation of compounds in a gas chromatograph followed by detection and identification using a mass spectrometer. For aniline derivatives, specific columns and temperature programs would be optimized to achieve good resolution. The mass spectrometer would provide detailed mass spectra of any degradation products, allowing for their structural elucidation based on fragmentation patterns. While general methods for aniline analysis by GC-MS exist, no specific methods have been published for the degradation products of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is another critical tool, particularly for compounds that are less volatile or thermally labile. This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer. LC-MS is highly sensitive and can be used to analyze a wide range of environmental transformation products. Different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be employed to effectively ionize the target analytes. As with GC-MS, no LC-MS methods specifically targeting the degradation products of this compound have been documented in scientific literature.

Environmental Persistence and Transformation in Various Matrices

There is no available data on the environmental persistence or transformation of this compound in environmental matrices such as soil, water, or sediment. Studies on other chlorinated anilines suggest that their persistence can be influenced by factors such as the degree and position of halogenation, microbial activity, and the presence of light. cdnsciencepub.com Dichloroanilines, for instance, have been shown to be more persistent than monochloroanilines. cdnsciencepub.com However, the influence of the N-isopropyl group on the environmental behavior of the target compound is unknown.

Without experimental data, any discussion of the degradation pathways, whether biotic (microbial degradation) or abiotic (e.g., hydrolysis, photolysis), would be purely speculative. Research on other halogenated aromatic compounds indicates that microbial degradation can proceed through various enzymatic reactions, often leading to dehalogenation and ring cleavage. nih.gov Abiotic transformation can also play a role in the environmental fate of such compounds. However, no such studies have been conducted for this compound.

Conclusion and Future Research Directions

Summary of Current Research on 4-Bromo-2-chloro-N-(propan-2-yl)aniline

There is currently no body of research available in peer-reviewed journals or public databases concerning this compound. Searches for this specific compound, including by its chemical name and unique identifiers like its InChIKey (MMEBZTPZVFYIEJ-UHFFFAOYSA-N), yield no dedicated studies on its synthesis, characterization, reactivity, or potential applications. Publicly accessible chemical databases confirm its structure but explicitly note the absence of literature or patent data. uni.lu

Identification of Knowledge Gaps and Emerging Research Avenues

Given the absence of foundational research, the entire body of knowledge for this compound represents a significant gap. Key areas where research is needed include:

Synthesis and Characterization: While a synthetic route could be hypothesized from 4-bromo-2-chloroaniline (B1269894) via N-alkylation with an isopropyl source, no published methods specific to this compound exist. Detailed characterization using modern spectroscopic and analytical techniques (such as NMR, IR, Mass Spectrometry, and X-ray crystallography) is required to establish its definitive structure and properties.

Physicochemical Properties: Basic experimental data, including melting point, boiling point, solubility, and partition coefficients, are not documented.

Reactivity and Chemical Behavior: Its potential utility as a building block in organic synthesis is unexplored. Research could investigate its participation in common reactions for substituted anilines, such as cross-coupling reactions, further functionalization, or use as a precursor for heterocyclic compounds.

Biological Activity: There are no reports on the biological or pharmacological activity of this compound. Screening for potential applications in areas like agrochemicals or pharmaceuticals, where similar halogenated anilines are often employed, has not been undertaken.

Prospective Applications and Methodological Advancements